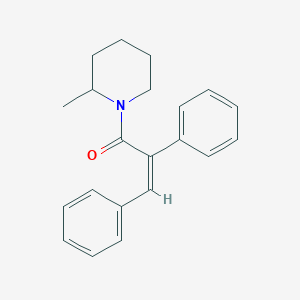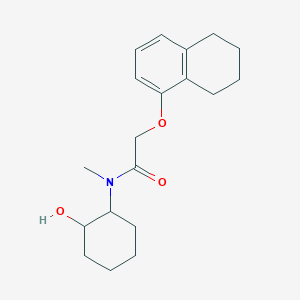
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of piperidine carboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications. A-84543 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide is not fully understood. However, it has been found to act as a selective agonist of the mu-opioid receptor. Activation of the mu-opioid receptor leads to the inhibition of pain signaling pathways in the central nervous system, resulting in analgesia. This compound has also been found to inhibit the release of pro-inflammatory cytokines, resulting in anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit analgesic, anti-inflammatory, and anxiolytic properties. This compound has also been found to exhibit sedative effects, making it a potential candidate for the treatment of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively complex compound, which means that it may not be suitable for all experimental setups. In addition, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for chronic pain. Another potential direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide involves several steps. The first step involves the reaction of 5-tert-butyl-3-isoxazolylamine with acetic anhydride to form 1-acetyl-5-tert-butyl-3-isoxazolylamine. This intermediate is then reacted with 4-piperidone to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1-acetyl-N-(5-tert-butyl-3-isoxazolyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic properties, making it a potential candidate for the treatment of chronic pain. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Propiedades
IUPAC Name |
1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(19)18-7-5-11(6-8-18)14(20)16-13-9-12(21-17-13)15(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCTZBMRGCVEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![3-[(4-ethylphenyl)amino]-1-(3-methoxypropyl)-2,5-pyrrolidinedione](/img/structure/B5369555.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclopropyl}amine hydrochloride](/img/structure/B5369570.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)

![2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
![N-(2,3-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5369591.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5369592.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5369610.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
